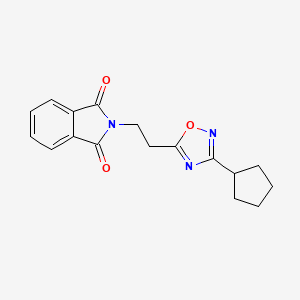
2-(2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-oxadiazole derivatives are a class of compounds that have been synthesized and studied for their potential therapeutic applications . They are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms . These compounds have been found to exhibit significant anti-cancer activity when evaluated against human cancer cell lines . They also show anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β3-receptor antagonist, antimicrobial, anti-helminthic, histamine-H3 and antiparasitic properties .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is characterized by a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of these atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse and depend on the specific structure of the compound . For instance, oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary widely depending on their specific structure. Generally, these compounds possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Reactions
Research has focused on developing effective methods for synthesizing compounds with oxadiazole and isoindoline moieties, demonstrating the versatility and potential of these frameworks in chemical synthesis. For example, Tkachuk et al. (2020) developed a method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, highlighting the utility of oxadiazoles in generating vic-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)aromatic acids and related compounds A DEVELOPMENT OF AN EFFECTIVE METHOD FOR THE SYNTHESIS OF 2-(5-OXO-4,5-DIHYDRO-1,2,4-OXADIAZOL-3-YL)BENZOIC ACID.
Chemosensors
Compounds containing oxadiazole and isoindoline units have been applied in the development of chemosensors, as demonstrated by Liang Zhang et al. (2020), who synthesized naphthalimide derivatives for fluoride ion detection, showcasing the potential of these structures in creating sensitive and selective sensors for environmental monitoring Reusable colorimetric and fluorescent chemosensors based on 1,8-naphthalimide derivatives for fluoride ion detection.
Drug Design and Isosteres
The cyclopentane-1,3-dione moiety, similar in structure to the compound , has been explored as a novel isostere for the carboxylic acid functional group, with applications in the design of potent thromboxane receptor antagonists. This research underscores the potential of cyclopentane-1,3-dione in drug design, providing a new avenue for the development of pharmaceuticals Cyclopentane-1,3-dione: a novel isostere for the carboxylic acid functional group. Application to the design of potent thromboxane (A2) receptor antagonists.
Corrosion Inhibition
The structure of compounds similar to "2-(2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione" has been leveraged in the synthesis of corrosion inhibitors for metals. This application highlights the importance of such compounds in industrial settings, where they can significantly extend the lifespan of metal components Synthesis and characterization of novel 5-substituted tetrazoles having an inhibiting activity of corrosion for mild steel in the acidic media.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of the compound “2-(2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione” are currently unknown. This compound is a complex molecule with a cyclopentyl group and an oxadiazole ring, which are common structures in many bioactive compounds . .
Mode of Action
Oxadiazoles, a key component of this compound, are known to interact with various biological targets due to their heterocyclic nature . They can act as hydrogen bond acceptors and form pi-pi interactions, which could influence their interaction with biological targets .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Oxadiazoles have been found to be involved in a wide range of applications, indicating that they may affect multiple pathways .
Propriétés
IUPAC Name |
2-[2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-16-12-7-3-4-8-13(12)17(22)20(16)10-9-14-18-15(19-23-14)11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXPPJKVEQQRPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=N2)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Chloromethyl)-3-methylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2938226.png)
![3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2938227.png)
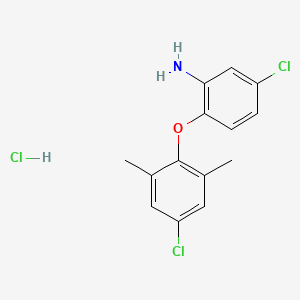
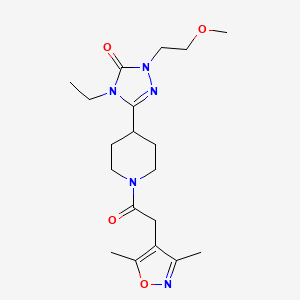
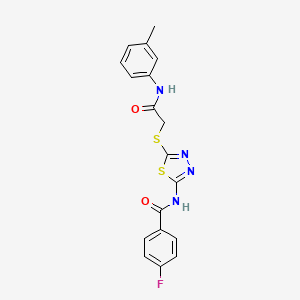
![N-(4-fluoro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2938234.png)
![2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2938238.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2938240.png)
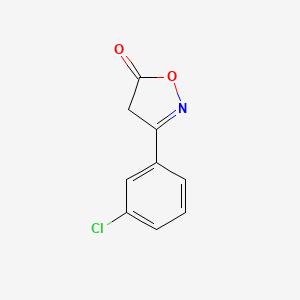
![1-{[6-(2-Methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2938244.png)
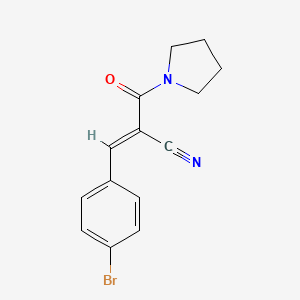
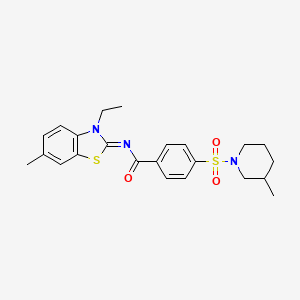
![7-(3-ethoxy-4-hydroxyphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2938249.png)